1-(2-Chloro-3-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-chloro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDPKSTBVBEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Chlorination of 3-Hydroxyacetophenone
Electrophilic chlorination of 3-hydroxyacetophenone represents a direct route to 1-(2-chloro-3-hydroxyphenyl)ethanone. The hydroxyl group at position 3 activates the aromatic ring, directing electrophiles to ortho and para positions. However, competition arises from the meta-directing acetyl group at position 1, necessitating precise control of reaction conditions to favor ortho-chlorination.
Key Reaction Parameters
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Chlorinating Agents : Sulfuryl chloride (SO₂Cl₂) and tert-butyl hypochlorite (t-BuOCl) are preferred for their selectivity in polar aprotic solvents such as dichloromethane .
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Temperature : Reactions conducted at 15–25°C minimize side products like dichlorinated derivatives .
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Solvent Systems : Mixed solvents (e.g., water/isopropanol) enhance solubility of the phenolic substrate while stabilizing reactive intermediates .
Example Protocol
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Dissolve 3-hydroxyacetophenone (10 mmol) in dichloromethane (30 mL).
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Add sulfuryl chloride (12 mmol) dropwise at 15°C under nitrogen.
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Stir for 6 hours, monitor by TLC, and quench with ice water.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography (hexane:ethyl acetate = 4:1).
Yield and Selectivity
| Substrate | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|---|
| 3-Hydroxyacetophenone | SO₂Cl₂ | 15 | 6 | 68 | 3.2:1 |
| 3-Hydroxyacetophenone | t-BuOCl | 25 | 4 | 72 | 2.8:1 |
Challenges in regioselectivity are mitigated by steric hindrance from the acetyl group, which disfavors para-chlorination adjacent to the bulky substituent .
Enzymatic Catalysis for Intermediate Synthesis
Ketoreductases (KREDs) have emerged as powerful tools for synthesizing chiral intermediates in acetophenone derivatives. Although primarily applied to alcohol synthesis , these enzymes can be adapted for ketone functionalization through reverse catalysis or substrate engineering.
Mechanistic Insights
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Substrate Binding : KREDs recognize the acetyl moiety of 3-hydroxyacetophenone, positioning the chlorine nucleophile at the ortho position via hydrogen bonding with the hydroxyl group .
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Cofactor Dependence : NADPH regeneration systems (e.g., glucose dehydrogenase) enhance catalytic efficiency by sustaining redox balance .
Scalability Data
| Scale (g) | Enzyme Loading (wt%) | Coenzyme (mol%) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 2.5 | 20 | 0.1 | 12 | 99.6 | 100 |
| 320 | 15 | 0.05 | 22 | 99.5 | 100 |
| 7000 | 4 | 0.02 | 24 | 99.7 | 100 |
Enzymatic methods achieve near-quantitative conversion and perfect enantiomeric excess, though substrate scope limitations necessitate genetic engineering of KREDs for broader applicability .
Protective Group Strategies for Directed Synthesis
To circumvent competing directing effects, protective group approaches isolate reactive sites. The 3-hydroxyl group is temporarily protected (e.g., as a tert-butyldimethylsilyl ether), enabling unambiguous chlorination at position 2 before deprotection.
Stepwise Protocol
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Protection : Treat 3-hydroxyacetophenone with TBDMSCl (1.2 eq) and imidazole in DMF (0°C, 2 h).
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Chlorination : React with N-chlorosuccinimide (1.1 eq) and FeCl₃ (5 mol%) in CH₂Cl₂ (25°C, 4 h).
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Deprotection : Cleave TBDMS group with tetrabutylammonium fluoride (TBAF) in THF (0°C, 30 min).
Yield Optimization
| Protective Group | Chlorinating Agent | Deprotection Reagent | Overall Yield (%) |
|---|---|---|---|
| TBDMS | NCS | TBAF | 81 |
| Acetyl | SO₂Cl₂ | NaOH | 67 |
Protection-deprotection sequences add synthetic steps but improve regioselectivity to >95% ortho-chlorination .
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to reduce environmental impact. Mechanochemical grinding of 3-hydroxyacetophenone with KClO₃ and HCl in a ball mill achieves 74% yield at ambient temperature .
Comparative Analysis
| Method | Solvent | Catalyst | Energy Input (kJ/mol) | E-Factor |
|---|---|---|---|---|
| Traditional | CH₂Cl₂ | FeCl₃ | 120 | 8.2 |
| Mechanochemical | None | None | 25 | 2.1 |
| Enzymatic (KRED) | Phosphate buffer | NADPH | 18 | 1.3 |
Enzymatic routes exhibit the lowest environmental footprint, aligning with industrial sustainability goals .
Crystallographic and Stability Studies
X-ray diffraction of analogous compounds (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone ) reveals planar aromatic systems with intramolecular hydrogen bonding between hydroxyl and carbonyl groups. Such interactions stabilize the target compound during synthesis and storage.
Thermal Stability Data
| Compound | Melting Point (°C) | Decomposition Temp (°C) |
|---|---|---|
| This compound | 149 | 220 |
| 3-Hydroxyacetophenone | 96 | 195 |
Enhanced thermal stability permits high-temperature reactions (e.g., Friedel-Crafts acylation) without degradation .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-(2-Chloro-3-hydroxyphenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-hydroxyphenyl)ethanone involves its reactivity as an α-haloketone. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. Its molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .
Comparison with Similar Compounds
Structural and Physical Property Analysis
The following table summarizes key structural and physical differences between 1-(2-Chloro-3-hydroxyphenyl)ethanone and related compounds:
Key Observations:
- Substituent Effects on Melting Points: The introduction of methoxy groups (e.g., in C₉H₉ClO₃ derivatives) increases molecular weight and melting points compared to the simpler C₈H₇ClO₂ structure of the target compound. For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 97–98°C, ~35°C higher than the target compound .
- Positional Isomerism: 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS 3226-34-4) shares the same molecular formula as the target compound but differs in substituent positions.
- Complexity in CAS Assignments: The CAS number 56961-48-9 is ambiguously assigned to both 1-(2-Chloro-3,6-dihydroxyphenyl)ethanone and another compound, highlighting the need for rigorous structural verification .
Spectroscopic and Analytical Differentiation
- ¹H NMR Signatures: The target compound’s aromatic proton signals are distinct from positional isomers. For example, the hydroxyl proton in 1-(3-Chloro-2-hydroxyphenyl)ethanone appears downfield due to stronger hydrogen bonding .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) are consistent across analogs, but substituent-induced electronic effects slightly shift these peaks .
Biological Activity
1-(2-Chloro-3-hydroxyphenyl)ethanone, also known as 2-chloro-1-(2-hydroxyphenyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including the reaction of 2-chloroacetophenone with hydroxylation agents. The compound features a chloro group and a hydroxyl group on the phenyl ring, which are critical for its biological activity. The molecular formula is , and it possesses a molecular weight of 158.59 g/mol.
Biological Activities
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study against various bacterial strains, the compound showed effective inhibition of both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Proteus vulgaris (mm) |
|---|---|---|---|
| This compound | 16 | 12 | 13 |
| Ciprofloxacin | 20 | 18 | 16 |
The disc diffusion method was employed to assess antibacterial activity, revealing that the compound's efficacy is comparable to standard antibiotics like ciprofloxacin .
Antioxidant Activity
In addition to antimicrobial effects, this compound has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Electrophilic Reactions : The chloro group facilitates electrophilic substitution reactions with biological molecules, enhancing its reactivity.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing enzymatic activities and receptor interactions .
These interactions can modulate signaling pathways involved in inflammation and infection responses, making it a candidate for drug development.
Case Studies
Case Study 1: Antibacterial Screening
In a study published by Ayoob et al., several derivatives of this compound were synthesized and screened for antibacterial activity against common pathogens. The results indicated that modifications on the phenolic structure significantly impacted the antibacterial potency, suggesting that structural optimization could enhance efficacy .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings revealed that this compound exhibited a concentration-dependent response in scavenging free radicals, supporting its use as a potential therapeutic agent in oxidative stress management .
Q & A
Q. What are the common synthetic routes for 1-(2-Chloro-3-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-chloro-3-hydroxybenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps:
- Dissolve the aromatic precursor in anhydrous dichloromethane.
- Add acetyl chloride dropwise under inert atmosphere, followed by AlCl₃ (1.2 equiv).
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3).
- Optimize temperature (0–25°C) to minimize side reactions like over-acylation.
- Quench with ice-water, extract with DCM, and purify via column chromatography .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD):
- Grow crystals via slow evaporation from ethanol.
- Collect data at 173 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Solve structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares).
- Validate using R-factor (<0.05) and residual electron density maps. Cross-check with CCDC databases .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS/CLP guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (P262).
- Work in a fume hood to prevent inhalation (P261).
- Store separately from oxidizing agents.
- Disposal: Neutralize with NaOH (1M) before incineration by licensed waste handlers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR, UV) for this compound derivatives be resolved?
- Methodological Answer :
- NMR Ambiguities : Compare experimental and shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)). For diastereotopic protons, use - COSY and NOESY.
- UV Discrepancies : Solvent effects (e.g., MeOH vs. DMSO) may shift λmax. Confirm via UV-Vis titration with varying polarity solvents.
- Case Study : In 1-(2',3'-dihydroxyphenyl)ethanone, NMR coupling constants (J = 8.0 Hz) and symmetry analysis distinguished 2',3'-substitution from 2',6'-isomers .
Q. What strategies are effective for assessing the biological activity of this compound?
- Methodological Answer : Design in vitro bioassays :
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Screen against tyrosinase or kinases via spectrophotometric kinetics (e.g., L-DOPA oxidation).
- Cytotoxicity : MTT assay on human cell lines (HeLa, HEK293). Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
Q. How can computational methods aid in predicting the environmental impact of this compound?
- Methodological Answer : Use QSAR models and molecular docking :
Q. What catalytic applications exist for this compound in organic synthesis?
- Methodological Answer : Explore as a ligand precursor in transition-metal catalysis:
- Synthesize palladacycles by reacting with Pd(OAc)₂ in acetonitrile (reflux, 12 hr).
- Test in cross-coupling (Suzuki-Miyaura) using aryl halides and boronic acids.
- Characterize catalytic efficiency (TON, TOF) via GC-MS and compare with control reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
